
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone, also known as INE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in several scientific studies.
科学研究应用
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been studied for its potential applications in various scientific fields, including cancer research, neurobiology, and drug development. In cancer research, 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has also been studied for its potential as an antifungal and antibacterial agent.
作用机制
The mechanism of action of 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including topoisomerase and histone deacetylase. 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has also been shown to induce oxidative stress and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has several biochemical and physiological effects. 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to inhibit the growth of cancer cells and induce oxidative stress. In neurobiology, 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been shown to protect against neurodegeneration and improve cognitive function.
实验室实验的优点和局限性
One advantage of using 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone in lab experiments is its potential as a therapeutic agent in cancer and neurobiology research. 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. One limitation of using 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone in lab experiments is its low yield and difficulty in synthesizing.
未来方向
There are several potential future directions for 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone research. One direction is to further investigate its potential as a therapeutic agent in cancer and neurobiology research. Another direction is to explore its potential as an antifungal and antibacterial agent. Additionally, research can be conducted to optimize the synthesis method for 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone to improve yield and reduce the difficulty in synthesizing.
合成方法
The synthesis of 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone has been achieved using various methods, including the reaction of 2-bromo-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone with thiourea in the presence of a base. Another method involves the reaction of 2-(3H-indol-2-ylsulfanyl)acetic acid with 5-nitro-2,3-dihydroindol-1-one in the presence of a coupling reagent. The yield of 2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone obtained from these methods ranges from 20-80%.
属性
IUPAC Name |
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(11-25-17-10-12-3-1-2-4-15(12)19-17)20-8-7-13-9-14(21(23)24)5-6-16(13)20/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASLQHAXJCOMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CSC3=NC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3H-indol-2-ylsulfanyl)-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)

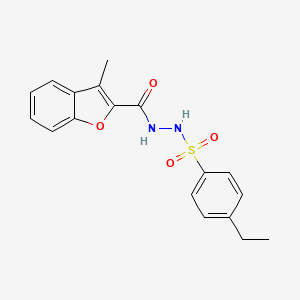
![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)

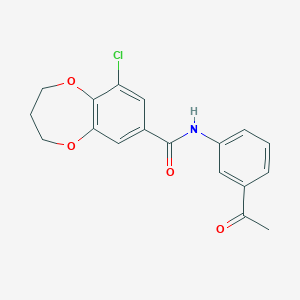
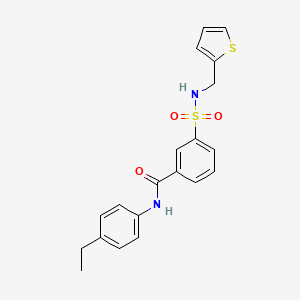
![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)
![4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)
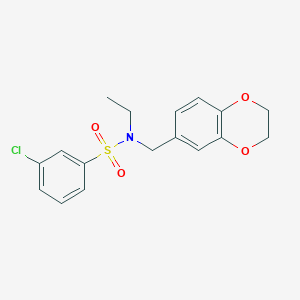
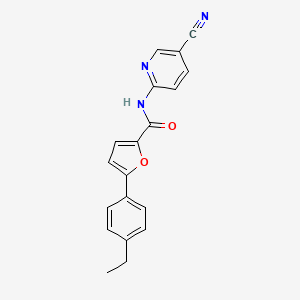
![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)